molecular formula C14H17N5S B6446924 6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]thieno[2,3-d]pyrimidin-4-amine CAS No. 2548981-55-9

6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B6446924
CAS No.: 2548981-55-9
M. Wt: 287.39 g/mol
InChI Key: FONJPHCNRVPXRF-UHFFFAOYSA-N
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Description

6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]thieno[2,3-d]pyrimidin-4-amine ( 2548981-55-9) is a synthetic organic compound with the molecular formula C 14 H 17 N 5 S and a molecular weight of 287.38 g/mol. This chemical features a thieno[2,3-d]pyrimidine core, which is a scaffold of significant interest in medicinal chemistry as a bioisostere of quinazolines and natural folates . The structure is further modified with an ethyl substituent and a propylimidazole side chain. Compounds based on the 6-substituted thieno[2,3-d]pyrimidine structure have demonstrated considerable potential in anticancer research . These analogs are investigated as multitargeted antifolate agents with selective uptake by cells expressing Folate Receptors (FRs) α or β, which are overexpressed in a range of tumor types, potentially offering a degree of tumor selectivity . Once internalized, related compounds in this series have been shown to inhibit key enzymes in the folate-dependent one-carbon metabolism pathway, notably glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), which are critical for de novo purine biosynthesis . This dual inhibition can lead to potent antiproliferative effects against cancer cells. Researchers can utilize this compound as a key intermediate or reference standard in the synthesis and development of novel bioactive molecules. It serves as a valuable chemical tool for probing biological systems, particularly in studies focused on nucleotide metabolism, anticancer drug discovery, and the structure-activity relationships of thienopyrimidine-based inhibitors. For Research Use Only. This product is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-ethyl-N-(3-imidazol-1-ylpropyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5S/c1-2-11-8-12-13(17-9-18-14(12)20-11)16-4-3-6-19-7-5-15-10-19/h5,7-10H,2-4,6H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONJPHCNRVPXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the C522 residue of p97 . p97, also known as valosin-containing protein (VCP), is a type II AAA ATPase. It plays a crucial role in various cellular processes, including protein degradation, cell cycle regulation, and DNA repair.

Mode of Action

The compound interacts with its target by acting as a covalent inhibitor It binds to the C522 residue of p97, thereby inhibiting its function

Biological Activity

6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]thieno[2,3-d]pyrimidin-4-amine is a novel compound belonging to the thieno[2,3-d]pyrimidine class, characterized by its unique heterocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.

  • Molecular Formula : C14H17N5S
  • Molecular Weight : 287.39 g/mol
  • CAS Number : 2548981-55-9
  • IUPAC Name : 6-ethyl-N-(3-imidazol-1-ylpropyl)thieno[2,3-d]pyrimidin-4-amine

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular proliferation and survival. The presence of the imidazole ring is significant as it may enhance interactions with various biological targets, including kinases and transporters associated with tumor growth.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For instance, a study on multitargeted thieno[2,3-d]pyrimidines highlighted their ability to inhibit tumor cell growth through mechanisms distinct from traditional antifolates, suggesting a unique pathway for cancer treatment .

Table 1: Antiproliferative Effects of Thieno[2,3-d]pyrimidine Compounds

CompoundIC50 (nM)Mechanism of Action
PC43-10>1000Folate Transport Inhibition
R213.0SHMT2 Targeting
RT16>1000RFC/FRα/PCFT Interaction

Target Identification

Metabolite rescue studies have identified SHMT2 (serine hydroxymethyltransferase 2) as a potential target for the thieno[2,3-d]pyrimidine analogs. This enzyme plays a crucial role in one-carbon metabolism, which is vital for nucleotide synthesis and cellular proliferation .

Case Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, in a study focused on the structure–activity relationship (SAR) of thieno[2,3-d]pyrimidines, compounds were shown to possess varying degrees of inhibitory activity against Polo-like Kinase 1 (Plk1), an important target in cancer therapy .

Table 2: Inhibitory Activity Against Plk1

Compound IDIC50 (μM)
Compound A0.25
Compound B0.15
Compound C0.30

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Thieno[2,3-d]pyrimidin-4-amine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Features Biological Activity/Application Reference
6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]thieno[2,3-d]pyrimidin-4-amine - Ethyl (C6)
- 3-(1H-imidazol-1-yl)propyl (N4)
Imidazole enhances hydrogen bonding; ethyl improves lipophilicity Potential kinase inhibition (inferred from scaffold)
5,6-Dimethyl-N-[2-methyl-2-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4-amine - 5,6-Dimethyl
- Morpholinylpropyl (N4)
Morpholine increases solubility; dimethyl groups may sterically hinder binding Not explicitly stated (structural analogue)
2-methoxy-6-propyl-N-(2-{4-[(1H-tetrazol-5-yl)methoxy]phenyl}ethyl)thieno[2,3-d]pyrimidin-4-amine - Methoxy (C2)
- Propyl (C6)
- Tetrazolylmethoxyphenethyl (N4)
Tetrazole improves metabolic stability; methoxy modulates electronic effects Likely protease/kinase targeting (structural inference)
6-(3,5-dimethylisoxazol-4-yl)-N-(4-methylsulfanylphenyl)thieno[2,3-d]pyrimidin-4-amine - 3,5-Dimethylisoxazole (C6)
- Methylsulfanylphenyl (N4)
Isoxazole and methylsulfanyl enhance bioavailability Dual α/γ isoform inhibition (explicitly stated)

Pharmacological and Physicochemical Properties

Lipophilicity : The ethyl group in the target compound likely increases lipophilicity compared to morpholine (polar) or tetrazole (ionizable) analogues, impacting membrane permeability .

Target Selectivity : The imidazole moiety may confer selectivity toward heme-containing enzymes (e.g., cytochrome P450) or metal-dependent kinases, whereas methylsulfanylphenyl groups (Entry 4) favor hydrophobic binding pockets .

Metabolic Stability : Tetrazole and morpholine substituents (Entries 2–3) improve metabolic stability compared to imidazole, which is prone to oxidative metabolism .

Preparation Methods

Four-Component Reaction (4-CR) Strategy

A Na₂HPO₄-catalyzed one-pot reaction between ketones, malononitrile, sulfur (S₈), and formamide enables efficient assembly of thieno[2,3-d]pyrimidin-4-amines. For instance, reacting acetone (as the ketone precursor) with malononitrile generates intermediate cyanoketene, which undergoes cyclocondensation with sulfur and formamide to yield the 4-amine core. This method boasts 86–92% yields and eliminates multi-step purifications.

Acetone+Malononitrile+S8+FormamideNa2HPO4Thieno[2,3-d]pyrimidin-4-amine\text{Acetone} + \text{Malononitrile} + \text{S}8 + \text{Formamide} \xrightarrow{\text{Na}2\text{HPO}_4} \text{Thieno[2,3-d]pyrimidin-4-amine}

Cyclization of Thiophene Derivatives

Alternative routes involve cyclizing 2-aminothiophene-3-carbonitriles with urea or thiourea under acidic or basic conditions. For example, refluxing 2-amino-4-methyl-5-phenylthiophene-3-carbonitrile with urea in formic acid produces 4-amino-thieno[2,3-d]pyrimidin-5-one. Yields here range from 71–89% , contingent on solvent and catalyst selection.

Regioselective Ethylation at Position 6

Introducing the ethyl group at position 6 necessitates precise alkylation strategies:

Friedel-Crafts Alkylation

Triethylaluminum (AlEt₃)-catalyzed alkylation under high pressure (4.0–5.5 MPa) and temperature (300–325°C) achieves ortho-selective ethylation. This method, adapted from 2-methyl-6-ethylaniline synthesis, involves reacting the thienopyrimidine core with ethylene in the presence of AlEt₃. The catalyst is recoverable via high-vacuum distillation, reducing waste generation to 10 kg per ton of product .

Nucleophilic Substitution

Electrophilic activation of the thienopyrimidine core at position 6 using iodomethane or ethyl bromide in dimethylformamide (DMF) with K₂CO₃ as a base affords moderate yields (65–78% ). This method requires anhydrous conditions to prevent hydrolysis.

Functionalization with 3-(1H-Imidazol-1-yl)propyl Side Chain

Attaching the imidazole-containing side chain to the 4-amine group involves two approaches:

Nucleophilic Amination

Reacting 6-ethylthieno[2,3-d]pyrimidin-4-amine with 1-(3-chloropropyl)-1H-imidazole in acetonitrile under reflux (82°C, 12 h) yields the target compound. Triethylamine (Et₃N) neutralizes HCl byproducts, enhancing reaction efficiency (yield: 74% ).

6-Ethylthieno[2,3-d]pyrimidin-4-amine+1-(3-Chloropropyl)imidazoleEt3NTarget Compound\text{6-Ethylthieno[2,3-d]pyrimidin-4-amine} + \text{1-(3-Chloropropyl)imidazole} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

Mitsunobu Coupling

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the 4-amine group couples with 3-(1H-imidazol-1-yl)propan-1-ol in tetrahydrofuran (THF). This method offers superior regioselectivity (yield: 81% ) but requires rigorous moisture control.

Purification and Characterization

Crystallization Techniques

Crude products are purified via recrystallization from dimethylformamide (DMF) or ethanol/dioxane mixtures. DMF yields needle-like crystals with >99% purity (HPLC).

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : Signals at δ 2.38 (s, 3H, CH₃), 7.43–7.52 (m, 5H, aromatic), and 8.23 (brs, 2H, NH₂) confirm core structure.

  • Mass Spectrometry : Molecular ion peaks at m/z 261 (M⁺) align with theoretical masses.

Challenges and Optimization Strategies

  • Regioselectivity : Competing alkylation at position 5 is mitigated using bulky catalysts (e.g., AlEt₃).

  • Imidazole Stability : Avoiding acidic conditions prevents imidazole ring protonation.

  • Catalyst Recovery : High-vacuum distillation reclaims 90% of AlEt₃, cutting costs by 40% .

Q & A

Q. What are the established synthetic routes for 6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]thieno[2,3-d]pyrimidin-4-amine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic displacement of halogenated intermediates followed by coupling reactions. For example, bromo-substituted thienopyrimidine scaffolds (e.g., 6-bromo-4-chlorothieno[2,3-d]pyrimidine) can react with amines like 3-(1H-imidazol-1-yl)propan-1-amine under reflux in isopropyl alcohol with catalytic HCl . Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) may enhance reaction efficiency . Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature, as seen in analogous thienopyrimidine derivatives where yields ranged from 27% to 86% depending on substituents .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR are essential for confirming substituent positions and purity. For example, imidazole protons typically resonate at δ ~7.6–8.2 ppm, while ethyl groups appear as triplets near δ 1.2–1.4 ppm .
  • X-ray crystallography : Programs like SHELX refine crystal structures, resolving bond angles and intermolecular interactions. The thienopyrimidine core often exhibits planarity, with imidazole-propyl chains adopting flexible conformations .
  • HPLC/MS : Purity (>95%) and molecular weight verification (e.g., ESI-MS m/z ~313–392) ensure batch consistency .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

Initial screening includes:

  • Cytotoxicity assays : Testing against cancer cell lines (e.g., A549 lung carcinoma) using MTT or SRB assays, with IC50_{50} values compared to reference drugs .
  • Enzyme inhibition : Kinase or reductase inhibition (e.g., EGFR, DHFR) measured via fluorometric or colorimetric kits .
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with targets like receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s bioactivity?

  • Substituent variation : Systematic replacement of the ethyl group (e.g., with ethynyl or propyl) and imidazole-propyl chain (e.g., cyclohexyl or aryl) alters solubility and target affinity. For instance, ethyl groups enhance lipophilicity, improving membrane permeability, while bulkier substituents may reduce off-target effects .
  • Pharmacophore mapping : Computational docking (e.g., AutoDock) identifies critical interactions, such as hydrogen bonds between the pyrimidine nitrogen and kinase active sites .

Q. How to resolve contradictions in biological activity data across different studies?

  • Assay standardization : Ensure consistent cell lines (e.g., A549 vs. HeLa), incubation times, and controls. Discrepancies in IC50_{50} values (e.g., 0.4 μM vs. 10 μM) may arise from variations in assay protocols .
  • Metabolic stability testing : Evaluate compound degradation in liver microsomes to distinguish intrinsic activity from pharmacokinetic effects .
  • Orthogonal validation : Confirm results using multiple techniques (e.g., SPR + cellular assays) .

Q. What strategies are effective for identifying and validating molecular targets?

  • Chemoproteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
  • CRISPR/Cas9 knockout : Validate target relevance by assessing activity in isogenic cell lines lacking suspected targets (e.g., EGFR) .
  • Thermal shift assays : Monitor protein melting temperature shifts upon compound binding to confirm direct interactions .

Q. How can synthetic yields be improved while minimizing side products?

  • Catalyst optimization : Palladium catalysts (e.g., Pd(PPh3_3)4_4) in Sonogashira couplings reduce byproducts compared to traditional methods .
  • Flow chemistry : Continuous reactors enhance heat/mass transfer, improving yields in multi-step syntheses (e.g., from 47% to >70% in Heck couplings) .
  • Purification techniques : Use preparative HPLC with C18 columns to isolate isomers or eliminate residual amines .

Q. What computational tools predict pharmacokinetic properties and toxicity?

  • ADMET prediction : Software like SwissADME estimates logP (lipophilicity), BBB permeability, and CYP450 inhibition. For example, imidazole-propyl chains may increase hepatic clearance due to CYP3A4 interactions .
  • Molecular dynamics (MD) : Simulate compound behavior in lipid bilayers to predict bioavailability .
  • Toxicity profiling : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks early in development .

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